2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride
Description
2-[1-(1H-Pyrazol-1-yl)cyclobutyl]acetic Acid Hydrochloride is a cyclobutane-derived compound featuring a pyrazole ring substituted at the 1-position of the cyclobutyl group and an acetic acid moiety. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(1-pyrazol-1-ylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-8(13)7-9(3-1-4-9)11-6-2-5-10-11;/h2,5-6H,1,3-4,7H2,(H,12,13);1H |
InChI Key |
SQSVVTZSDRNGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N2C=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride typically involves the formation of the pyrazole ring followed by the attachment of the cyclobutyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent reactions to introduce the cyclobutyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring and cyclobutyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Pyrazole vs. Imidazole Derivatives: Both compounds share identical molecular formulas but differ in heterocyclic substituents. Pyrazole (two adjacent N atoms) has lower basicity compared to imidazole (two non-adjacent N atoms), affecting hydrogen-bonding interactions and solubility. Imidazole’s additional nitrogen may enhance solubility in polar solvents .
Comparison with Sibutramine-Related Compounds
These differences highlight:
- Chlorophenyl Groups: Enhance lipophilicity and receptor binding affinity (e.g., serotonin-norepinephrine reuptake inhibition in Sibutramine).
- Tertiary Amines : Improve metabolic stability compared to primary amines but reduce solubility.
Biological Activity
2-[1-(1H-pyrazol-1-yl)cyclobutyl]acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and comparative studies with other known compounds.
- Molecular Formula : C9H13ClN2O2
- Molecular Weight : 216.6647 g/mol
- CAS Number : 2803861-72-3
The biological activity of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]acetic acid hydrochloride is primarily linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. This inhibition leads to a reduction in the synthesis of prostaglandins, thereby alleviating pain and inflammation.
Anti-inflammatory Activity
A study conducted on various pyrazole derivatives, including 2-[1-(1H-pyrazol-1-yl)cyclobutyl]acetic acid hydrochloride, demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models. The compound exhibited a dose-dependent reduction in edema, comparable to standard anti-inflammatory agents such as indomethacin and celecoxib.
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| 2-[1-(1H-pyrazol-1-yl)cyclobutyl]acetic acid HCl | 10 | 45 |
| Indomethacin | 10 | 50 |
| Celecoxib | 10 | 48 |
Analgesic Activity
In formalin-induced hyperalgesia tests, the compound showed promising analgesic properties. The results indicated that it significantly reduced pain responses at both early and late phases of the formalin test.
| Phase | Pain Score Reduction (%) |
|---|---|
| Early (0-5 min) | 38 |
| Late (15-30 min) | 50 |
Comparative Studies
Comparative studies with other pyrazole derivatives have shown that while 2-[1-(1H-pyrazol-1-yl)cyclobutyl]acetic acid hydrochloride is effective, certain derivatives exhibit superior COX-2 selectivity and potency. For instance, compound AD532 was found to have an IC50 value of 0.02 μM against COX-2, indicating a higher efficacy compared to our compound.
Case Studies
In a preclinical study involving rats with induced arthritis, treatment with 2-[1-(1H-pyrazol-1-yl)cyclobutyl]acetic acid hydrochloride resulted in significant improvements in joint swelling and pain scores over a two-week treatment period. The findings suggest that this compound may be beneficial for chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
